3-(2-Chlorophenyl)morpholine
Overview
Description
3-(2-Chlorophenyl)morpholine is a chemical compound with the molecular formula C10H12ClNO . It has a molecular weight of 197.66 . The compound is a solid in its physical form .
Synthesis Analysis
The synthesis of morpholine derivatives, such as 3-(2-Chlorophenyl)morpholine, often involves the use of 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The InChI code for 3-(2-Chlorophenyl)morpholine is 1S/C10H12ClNO/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 . The compound has an average mass of 197.661 Da and a monoisotopic mass of 197.060745 Da .Physical And Chemical Properties Analysis
3-(2-Chlorophenyl)morpholine is a solid in its physical form . It has a molecular weight of 197.66 .Scientific Research Applications
Synthesis and Characterization
3-(2-Chlorophenyl)morpholine is utilized in the synthesis of complex compounds, serving as a building block for various chemical structures. For instance, it is involved in the formation of Co(III) complexes, where it acts as a ligand to create [Co(salophen)(morpholine)2]ClO4, demonstrating its role in constructing metal-organic frameworks. The synthesized complexes have been characterized by methods such as IR, UV–Vis, NMR spectroscopy, and X-ray diffraction, highlighting the compound's utility in forming stable and structurally diverse complexes (Amirnasr et al., 2001).
Fluorescent Probes and Imaging
3-(2-Chlorophenyl)morpholine derivatives have been explored for their potential as fluorescent probes for imaging applications. For example, N-p-chlorophenyl-4-(2-aminoethyl)morpholine-1,8-naphthalimide, a morpholine-type naphthalimide chemsensor, has been developed for lysosome-targeted fluorometric sensing of trivalent metal ions (Fe3+, Al3+, Cr3+) in living cells. This probe demonstrated significant selectivity and sensitivity towards these ions, offering a new tool for cellular imaging and the study of metal ion dynamics within biological systems (Ye et al., 2019).
Antidepressive and Antinociceptive Effects
Research has also been conducted on the antidepressive activity of 3-methyl-2-(3-chlorophenyl) morpholinhy drochloride, a derivative of 3-(2-Chlorophenyl)morpholine. Pharmacological testing using animal models has indicated potent antidepressant properties, suggesting potential therapeutic applications for mood disorders (Guo Ya-nan, 2010). Additionally, 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been investigated for their antinociceptive effects in mice, demonstrating the compound's relevance in pain management research (Listos Joanna et al., 2013).
properties
IUPAC Name |
3-(2-chlorophenyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOWMAVKTXSVRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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